molecular formula C12H10ClN5O B8296242 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine

6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B8296242
M. Wt: 275.69 g/mol
InChI Key: ONAGNMGNQSPUKH-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain high temperatures and efficient mixing, as well as employing automated systems for precise reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to the presence of both the pyrido[3,2-d]pyrimidine core and the isoxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

N-(6-chloropyrido[3,2-d]pyrimidin-4-yl)-3,5-dimethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C12H10ClN5O/c1-6-10(7(2)19-18-6)17-12-11-8(14-5-15-12)3-4-9(13)16-11/h3-5H,1-2H3,(H,14,15,17)

InChI Key

ONAGNMGNQSPUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC2=NC=NC3=C2N=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,6-dichloropyrido[3,2-d]pyrimidine (Intermediate 1, step D) (0.100 g, 0.500 mmol), 3,5-dimethylisoxazol-4-amine (0.140 g, 1.250 mmol) and sodium acetate (0.123 g, 1.50 mmol) in 5 ml of solvent (THF:H2O=1:1) was refluxed for 1 hour. The reaction mixture was diluted with EtOAc. The organics were washed with brine, dried over Na2SO4, filtered and concentrated. The crude was purified by column chromatography on SiO2 (Hex:EtOAc=1:1) to get N-(6-chloropyrido[3,2-d]pyrimidin-4-yl)-3,5-dimethylisoxazol-4-amine (0.082 g, 59%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 2.24 (3H, s), 2.40 (3H, s), 7.74 (1H, d, J=8.8 Hz), 7.93 (1H, brs), 8.16 ((1H, d, J=8.8 Hz), 8.69 (1H, s).
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0.123 g
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